2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline
Description
This compound is a boronate ester-functionalized tetrahydroisoquinoline derivative, characterized by a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 6 enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry .
Properties
Molecular Formula |
C17H26BNO2 |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H26BNO2/c1-12-9-14(10-13-7-8-19(6)11-15(12)13)18-20-16(2,3)17(4,5)21-18/h9-10H,7-8,11H2,1-6H3 |
InChI Key |
JTMIYLPTFRAFRF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3CN(CCC3=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the formation of the tetrahydroisoquinoline core followed by the introduction of the dioxaborolan group through a palladium-catalyzed borylation reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The dioxaborolan group can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This interaction can affect various cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Key structural variations among similar compounds include substituent positions (methyl, methoxy, or boronate groups) and the degree of saturation in the isoquinoline core. Below is a comparative analysis:
Functional Group Impact on Reactivity and Bioactivity
- Boronate Group : Present in all compared compounds, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis. Reactivity varies slightly with steric hindrance from adjacent substituents (e.g., 2,8-dimethyl groups may slow coupling kinetics vs. less hindered analogues) .
- Methyl vs. Methyl groups (as in the target compound) offer steric shielding without significant electronic effects .
- Saturation State: Tetrahydroisoquinolines (partially saturated) exhibit conformational flexibility, aiding interactions with enzymes or receptors, while fully aromatic analogues (e.g., 2230701-73-0) display rigid planar structures suited for π-stacking in materials science .
Biological Activity
2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20BN3O2
- Molecular Weight : 273.14 g/mol
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 1
- Topological Polar Surface Area : 48.6 Ų
The compound features a dioxaborolane moiety which is known to enhance biological activity through various mechanisms including modulation of enzyme activity and interaction with cellular targets .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. It interacts with the hinge region of kinases such as CDK6 and PDGFRA, affecting their activity and potentially reversing multidrug resistance (MDR) in cancer cells .
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effect of similar compounds on cancer cell lines. The results indicated that modifications in the isoquinoline structure could lead to enhanced selectivity towards cancerous cells while sparing normal cells .
- In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Neuroprotective Effects :
- Synergistic Effects with Other Drugs :
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
